molecular formula C14H20BrN B7863484 5-bromo-N-(cyclohexylmethyl)-2-methylaniline

5-bromo-N-(cyclohexylmethyl)-2-methylaniline

Cat. No.: B7863484
M. Wt: 282.22 g/mol
InChI Key: OOGTWBINYKNCJW-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclohexylmethyl)-2-methylaniline is a substituted aniline derivative characterized by a bromine atom at the 5-position, a methyl group at the 2-position, and a cyclohexylmethyl substituent on the nitrogen atom. For instance, N-(cyclohexylmethyl)-substituted derivatives (e.g., compound 1 in ) demonstrate marked enhancements in inhibitory activity against bacterial targets compared to parent compounds lacking this group, with IC₅₀ values as low as 0.05 µM . The cyclohexylmethyl moiety likely contributes to improved lipophilicity and steric interactions, enhancing binding affinity in biological systems.

Properties

IUPAC Name

5-bromo-N-(cyclohexylmethyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h7-9,12,16H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGTWBINYKNCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyclohexylmethyl)-2-methylaniline typically involves the bromination of N-(cyclohexylmethyl)-2-methylaniline. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyclohexylmethyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dehalogenated aniline derivatives.

    Substitution: Thiolated or aminated aniline derivatives.

Scientific Research Applications

5-bromo-N-(cyclohexylmethyl)-2-methylaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclohexylmethyl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the cyclohexylmethyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Comparative Data for Substituted Anilines
Compound Name Substituents Key Property (IC₅₀, MW, etc.) Source
5-Bromo-N-(cyclohexylmethyl)-2-methylaniline N-cyclohexylmethyl, 5-Br, 2-CH₃ Inferred high inhibitory activity
5-Bromo-2-methylaniline (39478-78-9) 5-Br, 2-CH₃, NH₂ Simpler structure; no cyclohexylmethyl
2-Methyl-4-bromo-N,N-dimethylaniline N,N-dimethyl, 4-Br, 2-CH₃ MW: 229.1 g/mol; synthesized in 92% yield
5-Bromo-4-iodo-2-methylaniline 5-Br, 4-I, 2-CH₃, NH₂ Fluorescent intermediate; hydrogen-bonded crystal structure
N-(2-Bromophenyl)-2-chloro-5-methylaniline 2-Br, 5-CH₃, 2-Cl, N-aryl MW: 296.59 g/mol; higher molecular weight
4-Bromo-5-fluoro-2-methylaniline 4-Br, 5-F, 2-CH₃, NH₂ MW: 204.04 g/mol; fluorine modulates lipophilicity

Halogen Substituent Effects

  • Bromine vs. Iodine : 5-Bromo-4-iodo-2-methylaniline () is utilized in synthesizing fluorescent spirosilabifluorene derivatives, with iodine contributing to heavy-atom effects that enhance fluorescence . However, bromine is more commonly used due to its balance of reactivity and cost.
  • Fluorine Introduction: 4-Bromo-5-fluoro-2-methylaniline () incorporates fluorine, which increases electronegativity and may improve metabolic stability compared to non-fluorinated analogs .

Nitrogen Substituent Variations

  • N,N-Dimethyl vs.
  • Cyclohexenylmethyl Analog : 5-Chloro-N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline () features an unsaturated cyclohexene ring, which may alter conformational flexibility and binding compared to the saturated cyclohexylmethyl group .

Structure-Activity Relationship (SAR) Insights

  • Cyclohexylmethyl Motif : The presence of this group correlates with dramatic improvements in inhibitory potency (e.g., IC₅₀ = 0.05 µM in compound 1 vs. 4.4 µM in luteolin) .
  • Halogen Position : Bromine at the 5-position (as in the target compound) may optimize electronic effects compared to 4-bromo or 4-iodo analogs ().
  • Methyl Group at 2-Position : This substituent likely contributes to steric stabilization and planar alignment of the aromatic ring, as seen in the crystal structure of 5-bromo-4-iodo-2-methylaniline .

Biological Activity

5-Bromo-N-(cyclohexylmethyl)-2-methylaniline is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of anilines, characterized by an amino group attached directly to a benzene ring. The presence of a bromine atom at the 5-position, a cyclohexylmethyl group attached to the nitrogen atom, and a methyl group at the 2-position contribute to its distinct chemical properties.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. This interaction can result in enzyme inhibition or receptor modulation, influencing biochemical pathways associated with cellular functions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of anilines have shown activity against various bacterial strains, suggesting that this compound may also possess similar effects. The structure-activity relationship (SAR) indicates that modifications in the aniline structure can enhance or reduce antimicrobial efficacy .

Case Studies

  • In Vitro Studies : A study evaluating the effects of aniline derivatives on human cancer cell lines found that certain substitutions significantly increased cytotoxic effects. These findings support further investigation into the biological activity of this compound in similar contexts.
  • Enzyme Inhibition : Another study focused on enzyme inhibition by various substituted anilines showed that brominated compounds often exhibited higher binding affinities to target enzymes compared to their non-brominated counterparts. This suggests that this compound could be a potent inhibitor in relevant biochemical pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine at 5-position; cyclohexylmethyl groupPotential antimicrobial and anticancer properties
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]anilineSimilar structure without cyclohexylmethylDocumented enzyme inhibition
5-Chloro-N-(cyclohexylmethyl)-2-methylanilineChlorine instead of BromineLower biological activity compared to brominated analogs

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